

An In-depth Technical Guide to 4,4'-(Propane-1,3-diyl)diphenol

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Compound of Interest

Compound Name: 4,4'-(Propane-1,3-diyl)diphenol

Cat. No.: B8817238

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4,4'-(Propane-1,3-diyl)diphenol**, a member of the bisphenol family of chemical compounds. While structurally related to the well-studied Bisphenol A (BPA), this particular isomer, characterized by a propane-1,3-diyl linkage between the two hydroxyphenyl groups, is significantly less documented in scientific literature. This guide consolidates the available information on its synonyms, chemical properties, and potential biological activities, drawing inferences from the broader class of bisphenol analogues where specific data is lacking. The content is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Synonyms

4,4'-(Propane-1,3-diyl)diphenol is a distinct chemical entity with several synonyms. Clarity in nomenclature is crucial for accurate literature searching and experimental design. The primary and alternative names for this compound are listed below.

Nomenclature Type	Name
Systematic Name	4,4'-(Propane-1,3-diyl)diphenol
IUPAC Name	4-[3-(4-hydroxyphenyl)propyl]phenol
CAS Number	290-78-8
Other Synonyms	1,3-Bis(4-hydroxyphenyl)propane

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. The table below summarizes the key computed properties for **4,4'-(Propane-1,3-diyl)diphenol**.

Property	Value	Source
Molecular Formula	C15H16O2	PubChem
Molecular Weight	228.29 g/mol	PubChem
XLogP3-AA (Predicted)	3.7	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	228.115029749 g/mol	PubChem
Monoisotopic Mass	228.115029749 g/mol	PubChem
Topological Polar Surface Area	40.5 Å ²	PubChem
Heavy Atom Count	17	PubChem

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological analysis of **4,4'-(Propane-1,3-diyl)diphenol** are not extensively reported in publicly available literature. However, a general synthetic approach for bisphenol analogues can be conceptualized based on established organic chemistry principles.

Representative Synthesis of a Bisphenol Analogue

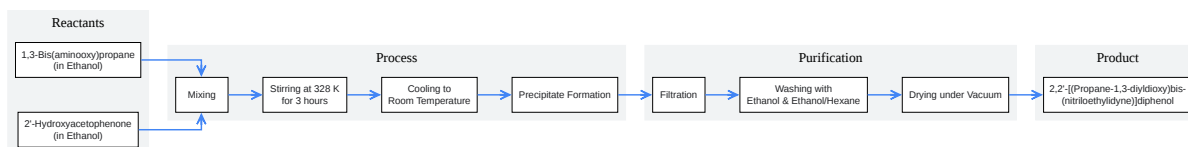
The synthesis of bisphenols typically involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde. For **4,4'-(Propane-1,3-diyl)diphenol**, a plausible synthetic route would involve the reaction of phenol with a suitable three-carbon linking agent under acidic conditions. A more direct analogue for a synthetic protocol is the preparation of 2,2'-[(Propane-1,3-diyl)dioxy]bis(nitriloethylidyne)]diphenol, which involves the reaction of 2'-hydroxyacetophenone with 1,3-bis(aminooxy)propane[1].

Reaction: Condensation of 2'-hydroxyacetophenone with 1,3-bis(aminooxy)propane.

Procedure:

- Dissolve 2'-hydroxyacetophenone (2.01 mmol) in ethanol (5 ml).
- Add a solution of 1,3-bis(aminooxy)propane (1.00 mmol) in ethanol (3 ml).
- Stir the reaction mixture at 328 K for 3 hours.
- Cool the mixture to room temperature to allow for the formation of a precipitate.
- Filter the precipitate and wash sequentially with ethanol and a 1:4 mixture of ethanol/hexane.
- Dry the product under vacuum.

This procedure yields the desired bisoxime ligand. While not a direct synthesis of **4,4'-(Propane-1,3-diyl)diphenol**, it illustrates a common strategy for creating a propane-1,3-diyl linkage between two phenolic moieties.



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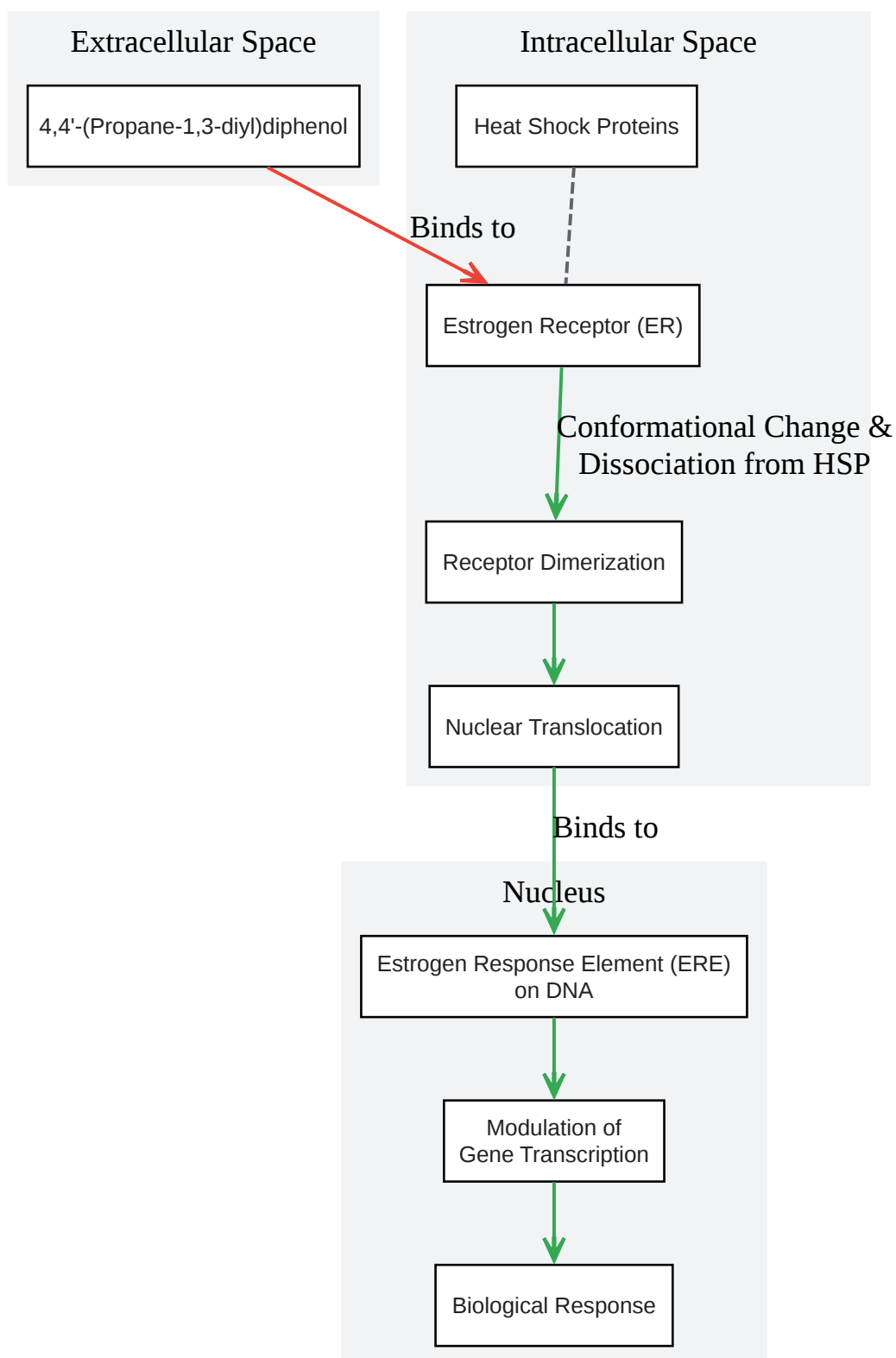
A representative synthetic workflow for a bisphenol analogue.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of **4,4'-(Propane-1,3-diyl)diphenol** are scarce. However, as a bisphenol, it is plausible that it may exhibit endocrine-disrupting properties, similar to other compounds in this class. The primary mechanism of action for many bisphenols is their interaction with nuclear hormone receptors, particularly estrogen receptors (ER α and ER β).

Bisphenols can act as agonists or antagonists of these receptors, thereby interfering with normal endocrine signaling. This can lead to a cascade of downstream effects on gene expression and cellular function. The structural differences between various bisphenol analogues, including the nature of the bridging alkyl group, can influence their binding affinity and functional activity at these receptors.

The following diagram illustrates a hypothetical signaling pathway for a generic bisphenol compound acting as an estrogen receptor agonist. It is important to note that the specific activity and potency of **4,4'-(Propane-1,3-diyl)diphenol** in this pathway have not been experimentally determined.



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A hypothetical signaling pathway for a bisphenol compound.

Conclusion

4,4'-(Propane-1,3-diyl)diphenol is a structurally defined isomer of bisphenol for which there is a notable lack of comprehensive technical data in the public domain. While its fundamental physicochemical properties can be predicted, detailed experimental protocols and a clear understanding of its biological activity and mechanism of action are yet to be established. Based on its structural similarity to other bisphenols, it is reasonable to hypothesize that it may possess endocrine-disrupting capabilities through interaction with nuclear hormone receptors. Further research is required to elucidate the specific toxicological and pharmacological profile of this compound. This guide serves as a starting point for researchers, highlighting the current knowledge gaps and providing a framework for future investigation.

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References

- 1. 2,2'-[1,1'-(Propane-1,3-diyl)dioxydinitrilo]diethylidyne]diphenol - PMC [pmc.ncbi.nlm.nih.gov]
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